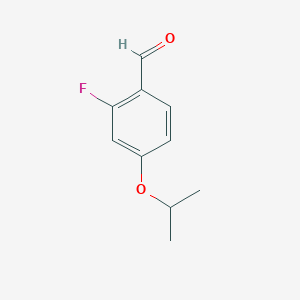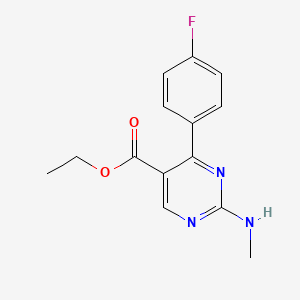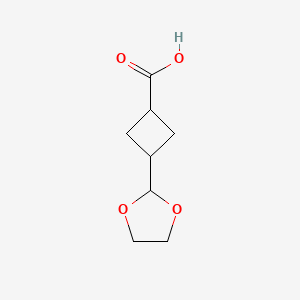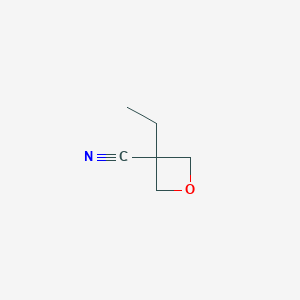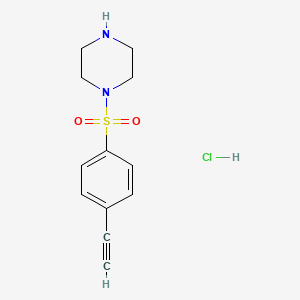![molecular formula C16H24BNO4 B1403793 N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1449134-30-8](/img/structure/B1403793.png)
N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Descripción general
Descripción
N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, also known as N-(3-hydroxypropyl)-4-tetramethyl-[1,3,2]dioxaborolane-2-yl)benzamide (HPB), is a synthetic organic compound with a wide range of applications in scientific research. HPB is created using a process of condensation and oxidation and has a wide range of biochemical and physiological effects. HPB is a popular compound for laboratory experiments due to its stability, low toxicity, and low cost.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One significant application of compounds related to N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is in the synthesis and structural analysis of boric acid ester intermediates. These intermediates, featuring benzene rings, are synthesized through a multi-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are also calculated using density functional theory (DFT) for further validation (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
The research also extends to investigating the molecular electrostatic potential and frontier molecular orbitals of these compounds using DFT. This approach provides insights into the physicochemical properties of the compounds, enhancing our understanding of their potential applications in various scientific fields (Huang et al., 2021).
Cytoprotection Against Oxidative Stress
Another notable application is in the development of prochelators that convert into active chelators in response to oxidative stress, offering potential for cytoprotection. For example, certain analogs of BSIH (a prodrug version of metal chelator SIH) exhibit improved hydrolytic stability and efficiency in converting to active chelators, potentially protecting cells from oxidative damage (Wang & Franz, 2018).
Fluorescence Probes for Hydrogen Peroxide Detection
Compounds related to N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide are also used in designing fluorescence probes. These probes can detect hydrogen peroxide, a critical aspect in studying oxidative stress and its biological implications (Lampard et al., 2018).
Application in Antifungal Agents
Additionally, analogs of this compound have been explored for their potential as antifungal agents, expanding its applications in the medical field, particularly in developing new treatment options for fungal infections (Narayana et al., 2004).
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(20)18-10-5-11-19/h6-9,19H,5,10-11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDYZKEEQLKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



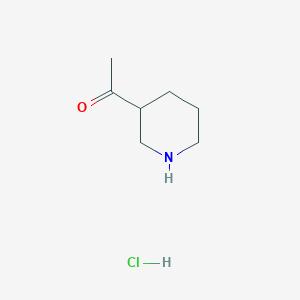
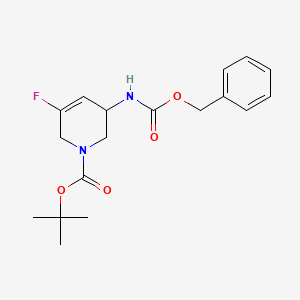

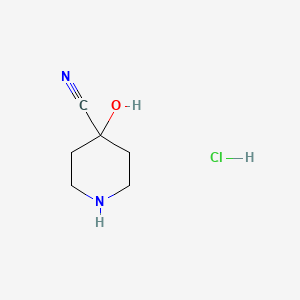
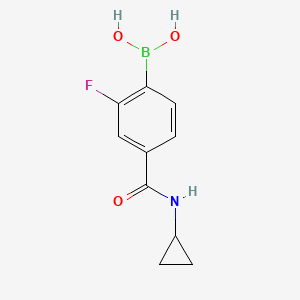
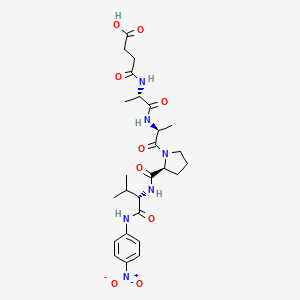
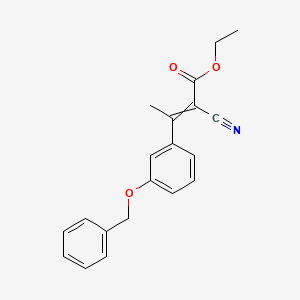
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
